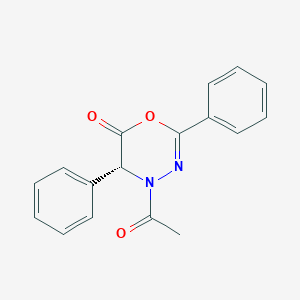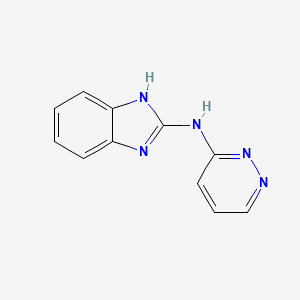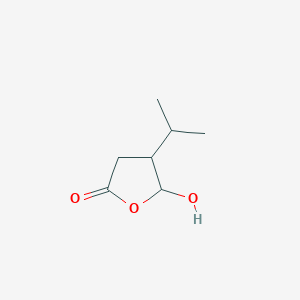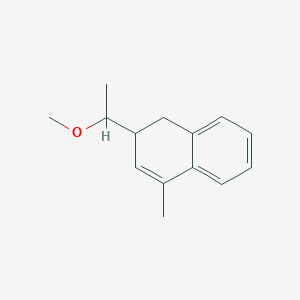
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methoxyethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxyethyl group can be replaced by other substituents using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br₂ in the presence of a catalyst like iron (Fe) or HNO₃ under controlled temperature.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted derivatives, which may exhibit different biological activities. The pathways involved include the activation of specific enzymes or receptors that mediate the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethylbenzene: Similar in structure but lacks the naphthalene ring system.
4-Methylnaphthalene: Contains the naphthalene ring but lacks the methoxyethyl group.
1-Methoxy-2-methylnaphthalene: Similar but with different substitution patterns.
Uniqueness
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is unique due to the presence of both the methoxyethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88105-41-3 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-(1-methoxyethyl)-4-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18O/c1-10-8-13(11(2)15-3)9-12-6-4-5-7-14(10)12/h4-8,11,13H,9H2,1-3H3 |
Clé InChI |
IWEAUWSSGUXALJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC2=CC=CC=C12)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


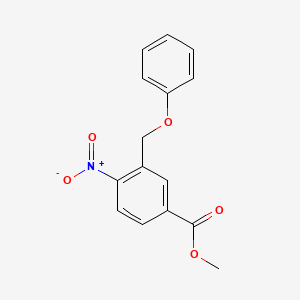
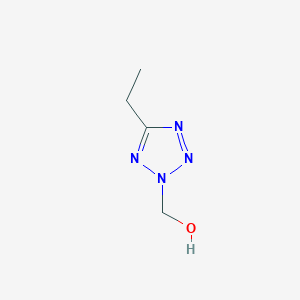
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
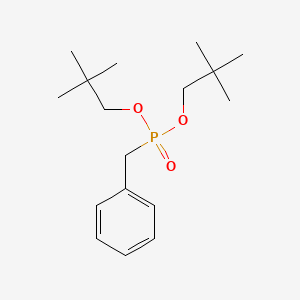

![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)

![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
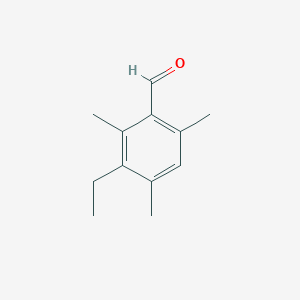
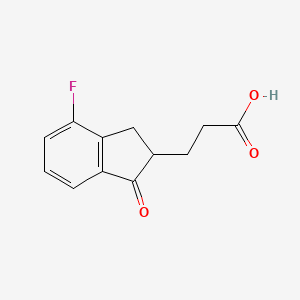
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
